molecular formula C9H19ClO2SSi B6193311 {3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride, Mixture of diastereomers CAS No. 2680543-44-4

{3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride, Mixture of diastereomers

Cat. No.: B6193311
CAS No.: 2680543-44-4
M. Wt: 254.8
InChI Key:
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Description

{3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride is a chemical compound that consists of a cyclobutyl ring with a trimethylsilylmethyl group and a methanesulfonyl chloride moiety. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride typically involves the following steps:

  • Starting Material: The synthesis begins with cyclobutylmethanol as the starting material.

  • Trimethylsilylation: The cyclobutylmethanol undergoes trimethylsilylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N).

  • Conversion to Methanesulfonyl Chloride: The resulting trimethylsilylmethylcyclobutyl compound is then treated with methanesulfonyl chloride (MsCl) in the presence of a base to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: {3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of cyclobutylmethanesulfonic acid.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Sulfonyl Oxides: Resulting from oxidation reactions.

  • Cyclobutylmethanesulfonic Acid: Resulting from reduction reactions.

  • Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

{3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclobutyl derivatives and sulfonyl-containing compounds.

  • Biology: The compound can be used as a chemical probe to study biological systems, particularly in the context of enzyme inhibition and molecular recognition.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which {3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used in the reaction.

Comparison with Similar Compounds

{3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride can be compared with other similar compounds, such as:

  • Cyclobutylmethanesulfonyl Chloride: Similar structure but lacks the trimethylsilyl group.

  • Trimethylsilylmethyl Methanesulfonyl Chloride: Similar to the target compound but lacks the cyclobutyl ring.

  • Cyclobutylmethanol: A related compound that can be used as a starting material in the synthesis.

Uniqueness: The presence of both the cyclobutyl ring and the trimethylsilyl group in {3-[(trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride makes it unique compared to other similar compounds. This combination of functional groups imparts specific reactivity and properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

2680543-44-4

Molecular Formula

C9H19ClO2SSi

Molecular Weight

254.8

Purity

95

Origin of Product

United States

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